molecular formula C13H12N4O B3160709 N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide CAS No. 866143-30-8

N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide

Cat. No. B3160709
CAS RN: 866143-30-8
M. Wt: 240.26 g/mol
InChI Key: UXWNXSCNWNXVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide, also known as CPI-613, is a novel anticancer agent that has gained attention in the scientific community due to its unique mechanism of action. CPI-613 is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is responsible for generating energy in cells. By inhibiting the TCA cycle, CPI-613 disrupts the energy metabolism of cancer cells, leading to their death.

Mechanism of Action

N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are critical for energy production in cells. By inhibiting these enzymes, this compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This, in turn, leads to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as gemcitabine and cisplatin. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide is its specificity for cancer cells, which minimizes its toxicity to normal cells. This makes it an attractive candidate for combination therapy with other chemotherapeutic agents. However, one limitation of this compound is its short half-life, which requires frequent dosing in clinical settings.

Future Directions

There are several future directions for research on N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide, including:
1. Clinical trials to evaluate its safety and efficacy in combination with other chemotherapeutic agents.
2. Development of more stable analogs of this compound with longer half-lives.
3. Investigation of the role of this compound in the regulation of other metabolic pathways in cancer cells.
4. Exploration of the potential use of this compound in other diseases, such as metabolic disorders.
5. Study of the mechanism of resistance to this compound in cancer cells and development of strategies to overcome it.
In conclusion, this compound is a promising anticancer agent that targets the TCA cycle in cancer cells. Its unique mechanism of action and minimal toxicity in normal cells make it an attractive candidate for combination therapy with other chemotherapeutic agents. Further research is needed to fully understand its potential in cancer therapy and other diseases.

Scientific Research Applications

N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. In vitro studies have shown that this compound is effective against a wide range of cancer cell lines, including pancreatic, lung, breast, and ovarian cancers. In vivo studies have also demonstrated its efficacy in animal models of cancer.

properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-13(9-3-4-9)17-11-7-15-12(16-8-11)10-2-1-5-14-6-10/h1-2,5-9H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWNXSCNWNXVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=C(N=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.